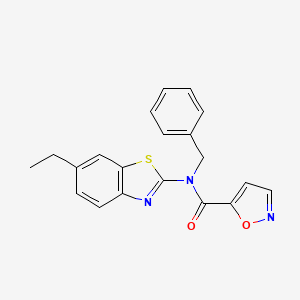
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with an oxazole ring, and a benzyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiazole Ring: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring is formed through a cyclization reaction.
Oxazole Ring Formation: The oxazole ring can be synthesized by reacting 2-bromoacetophenone with hydroxylamine hydrochloride.
Coupling Reaction: The benzothiazole and oxazole intermediates are then coupled using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Benzylation: Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols
Biologische Aktivität
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
This compound has a complex structure that includes a benzothiazole moiety and an oxazole ring. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired compound.
General Synthetic Route
- Starting Materials : 6-Ethyl-1,3-benzothiazol-2-amine and benzyl isocyanate.
- Reaction Conditions : The reaction is performed in an organic solvent like DMF or DMSO at elevated temperatures.
- Purification : The product is purified using recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing potential applications in cancer therapy and antimicrobial treatments.
Anticancer Activity
Research indicates that derivatives of benzothiazole and oxazole exhibit significant anticancer properties. For instance:
- Cell Lines Tested : Studies have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer), U937 (leukemia), and A549 (lung cancer).
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Mechanism : It may inhibit bacterial growth by disrupting cellular processes or upregulating specific metabolic pathways.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole derivatives. The study found that:
- Apoptosis Induction : The compound induced apoptosis in MCF-7 cells, with flow cytometry confirming dose-dependent effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-benzyl-N-(6-ethyl...) | MCF-7 | 0.65 | Apoptosis induction |
| N-benzyl-N-(6-methyl...) | U937 | 2.41 | Cell cycle arrest |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar compounds:
Eigenschaften
IUPAC Name |
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-14-8-9-16-18(12-14)26-20(22-16)23(13-15-6-4-3-5-7-15)19(24)17-10-11-21-25-17/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCJDNPDJWQCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














